molecular formula C26H26ClN3O3S B2653189 6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide CAS No. 422276-34-4

6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide

Cat. No. B2653189
M. Wt: 496.02
InChI Key: WEYPQCXLAXNGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide is a useful research compound. Its molecular formula is C26H26ClN3O3S and its molecular weight is 496.02. The purity is usually 95%.
BenchChem offers high-quality 6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agents

Quinazolinone compounds have been synthesized and evaluated for their potential as antimicrobial agents. For instance, Desai et al. (2011) synthesized a series of quinazolinone and thiazolidinone derivatives and screened them for antibacterial and antifungal activities against a variety of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. This suggests a potential application of similar compounds in developing new antimicrobial agents Desai, Dodiya, & Shihora, 2011.

Antitumor Activity

Quinazolinone derivatives have also been investigated for their antitumor properties. Zhang et al. (2019) designed and synthesized novel 4-arylaminoquinazoline derivatives with antitumor activity, highlighting the potential use of quinazolinone compounds in cancer therapy. These compounds exhibited inhibitory effects against various tumor cells, indicating their potential as EGFR tyrosine kinase inhibitors Zhang, Chen, Li, Gao, Hao, Li, & Yan, 2019.

Anti-inflammatory and Analgesic Agents

The synthesis of quinazolinone derivatives and their evaluation for anti-inflammatory and analgesic activities is another area of research. Farag et al. (2012) synthesized a series of quinazoline derivatives and screened them for their potential anti-inflammatory and analgesic activities, demonstrating the versatility of quinazolinone compounds in pharmaceutical development Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012.

Antipyretic and Anti-inflammatory Properties

Ghorab et al. (2010) synthesized novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties and evaluated their antipyretic and anti-inflammatory activities. This work adds to the evidence that quinazolinone derivatives can be tailored for specific therapeutic effects Ghorab, Ismail, & Abdalla, 2010.

properties

IUPAC Name

6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O3S/c27-22-12-5-3-9-19(22)18-34-26-29-23-13-6-4-11-21(23)25(32)30(26)15-7-1-2-14-24(31)28-17-20-10-8-16-33-20/h3-6,8-13,16H,1-2,7,14-15,17-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYPQCXLAXNGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCCCCC(=O)NCC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide

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